molecular formula C9H10O4 B1676491 Methyl vanillate CAS No. 3943-74-6

Methyl vanillate

Cat. No.: B1676491
CAS No.: 3943-74-6
M. Wt: 182.17 g/mol
InChI Key: BVWTXUYLKBHMOX-UHFFFAOYSA-N
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Description

Methyl vanillate, also known as methyl 4-hydroxy-3-methoxybenzoate, is an organic compound belonging to the class of benzoate esters. It is the methyl ester of vanillic acid and is characterized by its pleasant vanilla-like aroma. This compound is commonly found in vanilla beans and is used in various applications, including flavoring agents and pharmaceuticals .

Safety and Hazards

Methyl vanillate should not be released into the environment . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future outlook of the Methyl vanillate Market seems promising, with a projected growth rate during the forecasted period . The increasing demand for natural flavor enhancers in the food and beverage industry is a key driving factor for the market . In addition, the cosmetics and pharmaceutical industries are also contributing to the market growth . This compound is widely used in cosmetic products such as perfumes, lotions, and creams for its pleasant fragrance . It is also utilized as an intermediate in the production of pharmaceuticals due to its medicinal properties .

Biochemical Analysis

Biochemical Properties

Methyl vanillate is involved in several biochemical reactions, primarily due to its role as an antioxidant. It interacts with various enzymes and proteins, including those involved in the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation. This compound has been shown to activate this pathway, leading to increased expression and nuclear translocation of β-catenin in osteoblast cells . Additionally, it enhances alkaline phosphatase activity in a dose-dependent manner . These interactions highlight the compound’s potential in promoting bone health and regeneration.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In ovarian cancer cells, it inhibits proliferation, migration, and epithelial-mesenchymal transition through the ZEB2/Snail signaling pathway . This inhibition is dose-dependent and is not observed in normal ovarian surface epithelial cells at low concentrations . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest for cancer therapy and other medical applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It binds to and activates the Wnt/β-catenin pathway, leading to increased β-catenin expression and nuclear translocation . This activation promotes osteoblast differentiation and bone formation. Additionally, this compound inhibits the ZEB2/Snail signaling pathway in ovarian cancer cells, reducing their proliferation and migration . These molecular interactions underscore the compound’s potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, maintaining its antioxidant properties . Long-term studies indicate that this compound can sustain its effects on cellular function, including its role in inhibiting cancer cell proliferation and promoting bone health

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit cancer cell proliferation without affecting normal cells . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies in animal models are crucial for understanding the compound’s safety and efficacy at various dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its antioxidant properties. It interacts with enzymes such as β-catenin and alkaline phosphatase, influencing metabolic flux and metabolite levels . These interactions are essential for its role in promoting bone health and inhibiting cancer cell proliferation. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments These interactions are essential for its biological activity and therapeutic potential

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its interaction with biomolecules and enzymes, influencing its therapeutic effects. Understanding the subcellular localization of this compound is vital for developing targeted therapies and optimizing its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl vanillate can be synthesized through the esterification of vanillic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of vanillic acid derived from lignin, a byproduct of the paper industry. The process involves the use of methanol and an acid catalyst, followed by purification steps to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Methyl vanillate is similar to other benzoate esters and phenolic compounds. Some of the similar compounds include:

Uniqueness: this compound is unique due to its combination of pleasant aroma and potential therapeutic properties. Its ability to act as an antioxidant and anti-inflammatory agent, along with its role in increasing bone mass, sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWTXUYLKBHMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5074345
Record name Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester
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Molecular Weight

182.17 g/mol
Source PubChem
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CAS No.

3943-74-6
Record name Methyl vanillate
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Record name Methyl vanillate
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Synthesis routes and methods I

Procedure details

A solution of 4-hydroxy-3methoxy benzoic acid (7.2 g) in methanol (150 ml) was refluxed in presence of concentrated hydrochloric acid (0.5 ml) for 12 hrs. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate (200 ml) and washed with water (50 ml) 10% sodium bicarbonate solution (2×50 ml), water (50 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 7.25 g of 4-hydroxy-3-methoxy benzoic acid methyl ester. (Yield=91.5%).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-3-methoxybenzoic acid (0.1 g, 0.59 mmol) in 10 mL of methanol was added 0.3 mL of conc. sulfuric acid, and refluxed overnight. The pH of the solution was shifted into an alkaline zone by addition of 5% aqueous NaHCO3 solution. Following extraction with EtOAc, the extract was washed with a saturated NaCl aqueous solution. It was dried over MgSO4 and the solvent was removed by concentration under reduced pressure to afford the compound 9 (0.107 g, 98%).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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